6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

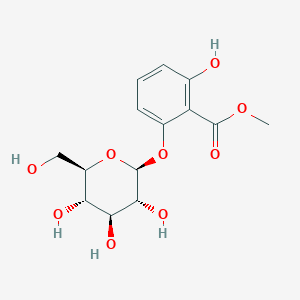

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester, also known as Cnidioside B Methyl ester, is a chemical compound with the molecular formula C19H24O10 and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of a glucopyranosyl group attached to a salicylic acid methyl ester moiety, making it a unique glycoside derivative.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester typically involves the glycosylation of salicylic acid methyl ester with a suitable glucopyranosyl donor. One common method involves the use of a lipase enzyme in acetonitrile to achieve regioselective galloylation of methyl beta-D-glucopyranoside . This method ensures high conversion rates and regioselectivity towards the primary hydroxyl group of the glucopyranoside ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step chemical synthesis processes, including selective protection and deprotection steps to ensure the desired regioselectivity and yield. Enzymatic methods, such as the use of lipases, are also explored for their efficiency and eco-friendliness .

化学反応の分析

Types of Reactions

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl moiety, often using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex glycoside derivatives. Its unique structure allows chemists to explore various chemical reactions:

- Oxidation: Can be facilitated by agents like potassium permanganate.

- Reduction: Utilizes reagents such as sodium borohydride.

- Substitution Reactions: Nucleophilic substitutions at the glucopyranosyl moiety are common.

Biology

Research indicates that 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester exhibits potential biological activities , including:

- Anti-inflammatory Effects: Studies suggest it may inhibit inflammatory pathways.

- Antioxidant Properties: Its structure may confer protective effects against oxidative stress.

Medicine

In medicinal research, this compound is being investigated for its therapeutic potential:

- It shows promise in treating neuralgic and nervous disorders due to its interaction with specific molecular targets.

- Research is ongoing to evaluate its efficacy in various formulations aimed at enhancing skin health and addressing inflammatory conditions.

Case Studies and Findings

-

Anti-inflammatory Activity:

A study demonstrated that derivatives of salicylic acid exhibit significant anti-inflammatory effects in animal models. The application of this compound showed a marked reduction in carrageenan-induced paw edema in rats, suggesting its utility in developing anti-inflammatory drugs. -

Antioxidant Research:

In vitro studies have indicated that compounds similar to this compound possess antioxidant properties. This has implications for developing nutraceuticals aimed at combating oxidative stress-related diseases. -

Dermatological Applications:

Formulations containing this compound have been explored for their skin care benefits. It has been noted for its potential whitening effects and overall skin health improvement when incorporated into topical preparations.

作用機序

The mechanism of action of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate its binding to carbohydrate receptors, while the salicylic acid methyl ester part can interact with enzymes and proteins involved in inflammatory pathways . This dual interaction contributes to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

Methyl beta-D-glucopyranoside: A simpler glycoside with similar glucopyranosyl structure.

Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glycoside with antioxidant properties.

Uniqueness

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester stands out due to its unique combination of a glucopyranosyl group and a salicylic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

6-(beta-D-glucopyranosyloxy)-salicylic acid methyl ester (C14H18O9) is a derivative of salicylic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a salicylic acid backbone modified with a glucopyranosyl moiety. This modification enhances its solubility and bioavailability, which are critical factors in its biological activity.

- Molecular Formula : C14H18O9

- Molecular Weight : 318.29 g/mol

- Solubility : Soluble in water and organic solvents due to the presence of the glucopyranosyl group.

The biological activity of this compound is attributed to several mechanisms:

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandins, in various cell models. This action is beneficial in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : It exhibits significant free radical scavenging activity, which helps protect cells from oxidative stress. This is particularly relevant in preventing cellular damage associated with chronic diseases.

- Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces inflammation markers in RAW 264.7 macrophages. For instance, it significantly decreased lipopolysaccharide (LPS)-induced NO production, indicating its potential as an anti-inflammatory agent.

- Table 1: In Vitro Effects on Inflammatory Markers

| Treatment | NO Production (µM) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 25 | IL-6: 50 |

| LPS Only | 100 | IL-6: 150 |

| Compound Treatment | 30 | IL-6: 60 |

In Vivo Studies

In vivo studies involving animal models have further validated the anti-inflammatory effects of this compound. For example, administration in carrageenan-induced paw edema models resulted in significant reductions in swelling compared to control groups.

- Table 2: In Vivo Effects on Paw Edema

| Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 15 | - |

| LPS Only | 25 | - |

| Compound Treatment | 10 | 60 |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, indicating potent antimicrobial activity.

- Case Study on Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound showed an IC50 value of 25 µg/mL, highlighting its effectiveness as an antioxidant agent.

特性

IUPAC Name |

methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-RRZLQCMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。